3-fluoro-N-(5-methylpyridin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-FLUORO-N-(5-METHYLPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE is a fluorinated organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a fluorine atom, a methylpyridine moiety, and a benzene sulfonamide group. The incorporation of fluorine into organic molecules often imparts unique chemical and biological properties, making such compounds valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-FLUORO-N-(5-METHYLPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE typically involves the following steps:
Fluorination of Pyridine:
Sulfonamide Formation: The sulfonamide group is introduced by reacting the fluorinated pyridine derivative with a suitable sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and sulfonamide formation processes, utilizing continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-FLUORO-N-(5-METHYLPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the fluorine atom .
Scientific Research Applications
3-FLUORO-N-(5-METHYLPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-FLUORO-N-(5-METHYLPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors, potentially modulating their activity . The sulfonamide group may also play a role in the compound’s biological effects by interacting with proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
3-FLUORO-N-(5-METHYLPYRIDIN-2-YL)BENZAMIDE: Similar structure but lacks the sulfonamide group.
3-AMINO-4-FLUORO-N-(5-METHYLPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE: Contains an amino group instead of a fluorine atom.
Uniqueness
3-FLUORO-N-(5-METHYLPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE is unique due to the presence of both a fluorine atom and a sulfonamide group, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, reactivity, and potential biological activities .
Properties
Molecular Formula |
C12H11FN2O2S |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
3-fluoro-N-(5-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H11FN2O2S/c1-9-5-6-12(14-8-9)15-18(16,17)11-4-2-3-10(13)7-11/h2-8H,1H3,(H,14,15) |
InChI Key |
TZKDMTZYXZQQJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.